5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
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Overview
Description
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2N2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a sulfonyl chloride group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters and reducing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor functions. This interaction can affect various cellular pathways and processes, making the compound valuable for studying biological mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the sulfonyl chloride group.
4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Contains a nitro group and a tosyl group instead of a sulfonyl chloride group.
Uniqueness
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various applications in research and industry .
Biological Activity
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 2137648-42-9) is a synthetic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-b]pyridine core with a sulfonyl chloride group, facilitates various chemical reactions, making it a valuable building block in drug development.
- Molecular Formula : C7H4Cl2N2O2S
- Molecular Weight : 227.08 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor functions, affecting various cellular pathways. The sulfonyl chloride group is particularly reactive, allowing for the formation of sulfonamide derivatives that can target specific biological processes.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds structurally related to 5-chloro-1H-pyrrolo[2,3-b]pyridine have been evaluated for their cytotoxic effects against various cancer cell lines. A study reported that certain derivatives showed promising results against ovarian and breast cancer cells while maintaining low toxicity towards non-cancerous cells.
Compound | Cell Line Tested | IC50 (µM) | Notes |
---|---|---|---|
Compound A | Ovarian Cancer | <10 | Moderate cytotoxicity |
Compound B | Breast Cancer | <15 | Limited toxicity |
Compound C | Cardiac Cells | >30 | Non-toxic |
Antimycobacterial Activity
The compound also shows potential as an antimycobacterial agent. Studies have demonstrated that certain derivatives can effectively inhibit the growth of Mycobacterium tuberculosis. The mechanism often involves targeting key enzymes in the bacterial fatty acid synthesis pathway.
Derivative | MIC90 (µM) | Activity Level |
---|---|---|
Derivative D | <0.15 | High |
Derivative E | 3.13 | Moderate |
Derivative F | >160 | Low |
Antiviral Properties
Emerging research suggests antiviral properties against respiratory syncytial virus (RSV). Derivatives have been evaluated for their ability to inhibit viral replication in vitro, demonstrating good activity across multiple strains.
Study 1: Anticancer Efficacy
In a comprehensive study published in Journal of Medicinal Chemistry, researchers synthesized various pyrrolo[2,3-b]pyridine derivatives and assessed their anticancer efficacy. The most potent compound demonstrated an IC50 value of less than 10 µM against ovarian cancer cells, indicating strong cytotoxicity.
Study 2: Antimycobacterial Activity
A separate investigation focused on the antimycobacterial activity of pyrrolo[2,3-b]pyridine derivatives. The study highlighted that compounds with specific functional groups exhibited MIC values lower than those of traditional antibiotics like isoniazid.
Study 3: Antiviral Potential
Research published in Pharmaceutical Research explored the antiviral potential of derivatives against RSV. Compounds were tested for cytopathic effects and showed promising results in inhibiting viral replication while maintaining acceptable solubility and pharmacokinetic profiles.
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCWCGBYUHIURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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